molecular formula C6H15NO9S B7821580 Glucosamine sulfate CAS No. 216447-61-9

Glucosamine sulfate

Cat. No. B7821580
CAS RN: 216447-61-9
M. Wt: 277.25 g/mol
InChI Key: FGNPLIQZJCYWLE-BTVCFUMJSA-N
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Description

Glucosamine sulfate is a naturally occurring compound found in the human body, particularly in cartilage. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. This compound is commonly used as a dietary supplement to support joint health and is often marketed to individuals with osteoarthritis .

Scientific Research Applications

Glucosamine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of glycosaminoglycans and other complex carbohydrates.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Widely researched for its potential to alleviate symptoms of osteoarthritis and promote joint health. It is believed to have anti-inflammatory and chondroprotective effects.

    Industry: Used in the production of dietary supplements, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a natural polymer found in the exoskeletons of shellfish. The process involves treating chitin with strong acids, such as hydrochloric acid, at high temperatures to produce glucosamine, which is then reacted with sulfuric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using microbial fermentation. This method involves the use of genetically modified microorganisms to convert glucose into glucosamine, which is then sulfated to produce this compound. This process is considered more environmentally friendly and cost-effective compared to chemical extraction .

Chemical Reactions Analysis

Types of Reactions: Glucosamine sulfate undergoes various chemical reactions, including:

    Oxidation: Glucosamine can be oxidized to produce glucosaminic acid.

    Reduction: Reduction of glucosamine can yield glucosaminitol.

    Substitution: Glucosamine can undergo substitution reactions to form derivatives such as N-acetylglucosamine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products:

Mechanism of Action

Glucosamine sulfate is thought to exert its effects by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are essential components of cartilage. It may also inhibit the activity of enzymes that break down cartilage and reduce the production of pro-inflammatory cytokines. The molecular targets include chondrocytes and synovial cells, and the pathways involved are related to cartilage metabolism and inflammation .

Similar Compounds:

    Glucosamine Hydrochloride: Another form of glucosamine that is often compared to this compound. It is believed to be less effective due to its lower bioavailability.

    N-acetylglucosamine: A derivative of glucosamine that is used in various biochemical applications.

Uniqueness: this compound is unique due to its higher bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. It is also the most studied form of glucosamine in clinical trials .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPLIQZJCYWLE-BTVCFUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14999-43-0
Record name D-Glucose, 2-amino-2-deoxy-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14999-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30944241
Record name Sulfuric acid--2-amino-2-deoxyhexose (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30944241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29031-19-4, 216447-61-9
Record name Glucosamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29031-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2-amino-2-deoxyhexose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucosamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucosamine sulfate
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Glucosamine sulfate
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Glucosamine sulfate
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Glucosamine sulfate
Reactant of Route 5
Glucosamine sulfate
Reactant of Route 6
Glucosamine sulfate

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